m-PEG3-CH2-alcohol
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Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that this compound is a polyethylene glycol (peg)-based molecule , and PEG-based molecules are generally known for their ability to modify protein function and stability.
Mode of Action
As a PEG-based molecule, it may interact with its targets by altering their physical and chemical environment, thereby influencing their function .
Pharmacokinetics
Peg-based compounds are generally known for their ability to improve the bioavailability of therapeutic agents .
Result of Action
As a PEG-based molecule, it may influence the stability and function of target proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL . Factors such as temperature, pH, and the presence of other molecules can affect the interaction of this compound with its targets .
Biochemical Analysis
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-CH2-alcohol typically involves the reaction of methoxy polyethylene glycol with an appropriate alcohol derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
m-PEG3-CH2-alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various derivatives with different functional groups .
Scientific Research Applications
m-PEG3-CH2-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in the study of protein degradation and cellular processes.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of various chemical products and materials
Comparison with Similar Compounds
Similar Compounds
m-PEG3-alcohol: Similar structure but lacks the additional methylene group.
Tri(propylene glycol) methyl ether: Another PEG-based compound with similar properties.
Uniqueness
m-PEG3-CH2-alcohol is unique due to its specific structure, which provides optimal flexibility and solubility for use in PROTACs. Its ability to facilitate selective protein degradation makes it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-10-5-6-12-8-7-11-4-2-3-9/h9H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHPYEIJQRUYLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30760847 |
Source
|
Record name | 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30760847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100688-48-0 |
Source
|
Record name | 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30760847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.